

# Identifying Mammalian Homologues of Thp2: A Technical Guide

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## Abstract

This technical guide provides a comprehensive overview of the identification and characterization of mammalian homologues of the yeast Thp2 protein, a key component of the THO/TREX complex involved in mRNA export. While a direct one-to-one structural homologue of Thp2 has not been identified in mammalian cells, its functions are thought to be distributed among components of the mammalian THO and TREX-2 complexes. This document details the evidence pointing to THOC2 and PCID2 as the principal functional counterparts, presenting comparative data, experimental protocols for their investigation, and visual workflows to facilitate further research and drug development efforts targeting mRNA export pathways in health and disease.

## Introduction

The export of messenger RNA (mRNA) from the nucleus to the cytoplasm is a critical step in eukaryotic gene expression, ensuring the timely and accurate translation of genetic information into proteins. In yeast, the THO complex, a key player in this process, is composed of four core subunits: Tho2, Hpr1, Mft1, and Thp2. This complex is part of the larger TREX (TRanscription-EXport) complex that couples transcription, mRNA processing, and nuclear export. While the core components of the THO/TREX machinery are evolutionarily conserved, identifying direct mammalian homologues for each yeast subunit has been challenging. This guide focuses on the identification of functional homologues for yeast Thp2 in mammalian cells, with a particular

emphasis on THOC2 and PCID2. Understanding the roles of these proteins is crucial, as defects in mRNA export are implicated in various human diseases, including neurodevelopmental disorders and cancer.[\[1\]](#)

## Putative Mammalian Homologues of Yeast Thp2

Extensive research suggests that the functions of yeast Thp2 are likely fulfilled by one or more subunits of the mammalian THO and TREX-2 complexes. The two most prominent candidates are THOC2 and PCID2.

- **THOC2 (THO Complex Subunit 2):** As the largest subunit of the mammalian THO complex, THOC2 is a likely functional analogue of the yeast Tho2/Thp2 proteins. It is an integral component of the TREX complex and is essential for the export of spliced mRNA.[\[2\]](#)[\[3\]](#)[\[4\]](#) Mutations in THOC2 have been linked to X-linked intellectual disability, highlighting its critical role in neuronal development.[\[5\]](#)
- **PCID2 (PCI Domain Containing 2):** PCID2 is the mammalian homologue of yeast Thp1, another core component of the yeast THO complex. It is a key subunit of the mammalian TREX-2 complex, which is involved in mRNA export and the maintenance of genome stability.[\[6\]](#)[\[7\]](#)[\[8\]](#) PCID2 has been shown to interact with and stabilize the tumor suppressor protein BRCA2.[\[9\]](#)[\[10\]](#)

## Quantitative Data Presentation

To facilitate a comparative analysis, the following tables summarize key quantitative data for yeast Thp2 and its putative mammalian homologues, THOC2 and PCID2.

Table 1: Physical and Genomic Characteristics

Feature	Yeast Thp2	Human THOC2	Human PCID2
Protein Size (Amino Acids)	~450	1593[2]	~360
Molecular Weight (kDa)	~52	~183[2][4]	~42[8]
Chromosomal Location	Chromosome VIII	Xq25[5]	13q34[6]

Table 2: Expression and Functional Data

Feature	Yeast Thp2	Human THOC2	Human PCID2
Subcellular Localization	Nucleus	Nucleus, Nuclear Speckles[5]	Nucleus, Cytoplasm, Nuclear Pore[6]
Tissue Expression	N/A	Ubiquitous, high in nervous system, liver, blood[2][3][5]	Ubiquitous, high in oocyte, ovary, testis, cerebellum[6]
Known Interaction Partners	Tho2, Hpr1, Mft1	THOC1, THOC3, THOC5, THOC7, DDX39B[11]	GANP, ENY2, CETN2/3, BRCA2[9][10]
Role in Cancer	N/A	Overexpressed in melanoma and hepatocellular carcinoma[12][13][14]	Amplified and overexpressed in colorectal cancer[15][16]

## Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize Thp2 homologues and their interaction partners.

## Identification of Homologues using Bioinformatics

Objective: To identify potential mammalian homologues of yeast Thp2 based on sequence and structural similarity.

Protocol:

- Sequence Similarity Search:
  - Obtain the full-length amino acid sequence of *Saccharomyces cerevisiae* Thp2 from a protein database (e.g., SGD or UniProt).
  - Perform a protein-protein BLAST (Basic Local Alignment Search Tool) search against the human proteome database (e.g., NCBI RefSeq or UniProt).[\[17\]](#)[\[18\]](#)
  - Analyze the results for sequences with significant E-values and sequence identity/similarity.
- Domain Architecture Analysis:
  - Identify conserved domains in the yeast Thp2 protein sequence using tools like Pfam or InterProScan.[\[11\]](#)[\[19\]](#)
  - Perform a domain-based search in mammalian protein databases to find proteins with similar domain architectures.
- Homology Modeling:
  - Use homology modeling servers like SWISS-MODEL or Phyre2 to predict the three-dimensional structure of yeast Thp2.
  - Utilize structural alignment tools (e.g., DALI, VAST) to search for structurally similar proteins in the Protein Data Bank (PDB).

## Co-Immunoprecipitation (Co-IP) for Interaction Analysis

Objective: To identify proteins that interact with THOC2 or PCID2 in mammalian cells.

Protocol:

- Cell Lysis:
  - Culture mammalian cells (e.g., HEK293T, HeLa) to ~80-90% confluency.
  - Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[\[20\]](#)[\[21\]](#)
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Collect the supernatant containing the protein lysate.
- Pre-clearing:
  - Add protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator.[\[20\]](#)
  - Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.
- Immunoprecipitation:
  - Add a primary antibody specific to the bait protein (e.g., anti-THOC2 or anti-PCID2) to the pre-cleared lysate.
  - Incubate overnight at 4°C with gentle rotation.
  - Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
- Washing:
  - Pellet the beads by centrifugation and discard the supernatant.
  - Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

- Separate the proteins by SDS-PAGE, followed by Western blotting with antibodies against suspected interaction partners or by mass spectrometry for unbiased identification of co-precipitated proteins.[\[20\]](#)[\[21\]](#)

## Tandem Affinity Purification (TAP) followed by Mass Spectrometry (MS)

Objective: To purify native protein complexes containing tagged THOC2 or PCID2 for identification of interacting partners with high confidence.

Protocol:

- Generation of Stable Cell Lines:
  - Clone the cDNA of THOC2 or PCID2 into a vector containing a TAP tag (e.g., N-terminal or C-terminal). The TAP tag typically consists of two affinity tags separated by a TEV protease cleavage site (e.g., Protein A and Calmodulin Binding Peptide).[\[22\]](#)[\[23\]](#)[\[24\]](#)
  - Transfect the construct into a mammalian cell line and select for stable expression.
- Cell Lysis and First Affinity Purification:
  - Prepare a cell lysate from the stable cell line as described in the Co-IP protocol.
  - Incubate the lysate with IgG-coupled beads to bind the Protein A portion of the TAP tag.
  - Wash the beads extensively to remove non-specific binders.
- TEV Protease Cleavage:
  - Elute the protein complexes from the IgG beads by incubating with TEV protease, which cleaves the tag.
- Second Affinity Purification:
  - Incubate the eluate with calmodulin-coated beads in the presence of calcium.
  - Wash the beads to remove any remaining contaminants.

- Elution and Analysis:
  - Elute the purified protein complexes from the calmodulin beads using a calcium-chelating agent (e.g., EGTA).
  - Identify the components of the purified complex by mass spectrometry.[\[24\]](#)[\[25\]](#)

## mRNA Export Assay

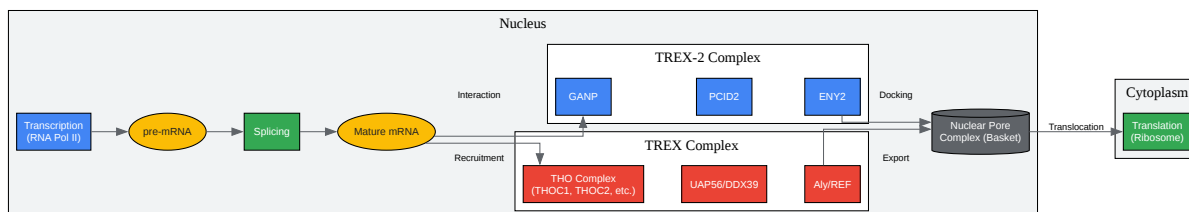
Objective: To assess the functional role of THOC2 or PCID2 in mRNA export.

Protocol:

- Cell Culture and Transfection:
  - Culture mammalian cells on coverslips.
  - Transfect the cells with siRNAs targeting THOC2 or PCID2 to deplete the respective protein. Use a non-targeting siRNA as a control.
- Fluorescence In Situ Hybridization (FISH):
  - After 48-72 hours of siRNA treatment, fix the cells with paraformaldehyde.
  - Permeabilize the cells with Triton X-100.
  - Hybridize the cells with a fluorescently labeled oligo(dT) probe to detect poly(A)<sup>+</sup> RNA.
  - Counterstain the nuclei with DAPI.
- Microscopy and Quantification:
  - Visualize the cells using a fluorescence microscope.
  - Quantify the nuclear and cytoplasmic fluorescence signals in multiple cells for each condition.
  - An accumulation of the poly(A)<sup>+</sup> RNA signal in the nucleus of siRNA-treated cells compared to control cells indicates a defect in mRNA export.[\[26\]](#)[\[27\]](#)[\[28\]](#)

## Mandatory Visualizations

### Signaling Pathway Diagram

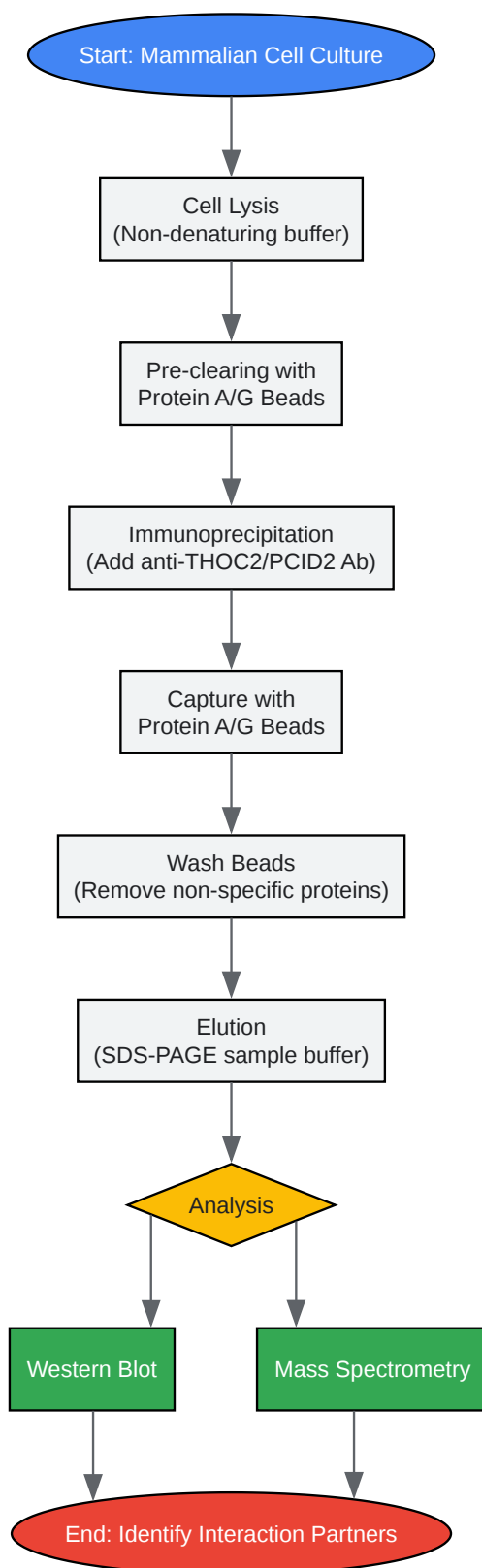


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Caption: Overview of the mammalian mRNA export pathway.

## Experimental Workflow Diagram





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Caption: Workflow for Co-Immunoprecipitation.

## Conclusion

While a definitive single mammalian homologue for yeast Thp2 remains elusive, the collective evidence strongly suggests that its functions are conserved and distributed among the components of the mammalian THO and TREX-2 complexes, primarily THOC2 and PCID2. This guide provides a foundational framework for researchers to investigate these putative homologues. The detailed protocols and visual workflows offer practical tools for characterizing their roles in mRNA export and their implications in human health and disease. Further research in this area will be crucial for a complete understanding of the intricacies of gene expression regulation and for the development of novel therapeutic strategies targeting the mRNA export machinery.

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## References

- 1. Expanding Clinical Presentations Due to Variations in THOC2 mRNA Nuclear Export Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Gene - THOC2 [maayanlab.cloud]
- 4. THOC2 antibody (55178-1-AP) | Proteintech [ptglab.com]
- 5. THOC2 - Wikipedia [en.wikipedia.org]
- 6. PCID2 - Wikipedia [en.wikipedia.org]
- 7. genecards.org [genecards.org]
- 8. tandfonline.com [tandfonline.com]
- 9. uniprot.org [uniprot.org]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. Expression of THOC2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 13. THOC2 and THOC5 Regulate Stemness and Radioresistance in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Analysis of the Expression and Clinical Significance of THO Complex Members in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel amplification gene PCI domain containing 2 (PCID2) promotes colorectal cancer through directly degrading a tumo... [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. uniprot.org [uniprot.org]
- 18. BLAST: Basic Local Alignment Search Tool [blast.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. mdpi.com [mdpi.com]
- 25. youtube.com [youtube.com]
- 26. Assaying nuclear messenger RNA export in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Nuclear export assays for poly(A) RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
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